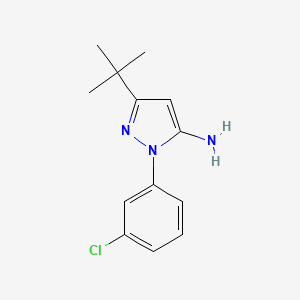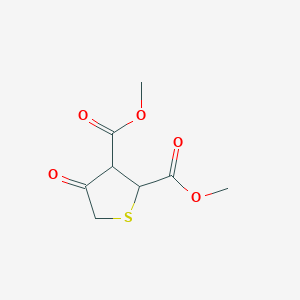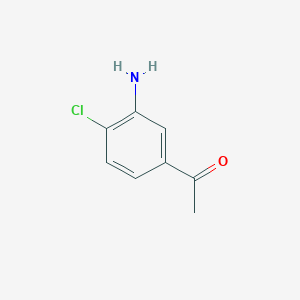
3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
Overview
Description
“3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as hydrazones . The active centers of hydrazone, that is, carbon and nitrogen, are mainly responsible for the physical and chemical properties of the hydrazones .
Synthesis Analysis
The synthesis of this compound involves a reaction with tert-butyl alcohol and hydrogen chloride . The acid protonates the alcohol, forming a good leaving group (water). Water leaves the protonated t-BuOH, forming a relatively stable tertiary carbocation. The chloride ion attacks the carbocation, forming t-BuCl .Scientific Research Applications
-
- Application : Pyrazoles are used as building blocks in the synthesis of various heterocyclic compounds .
- Methods : A convenient approach to substituted pyrazoles is presented based on 1,2,4-triketones. The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
- Results : The acid and temperature effects on the selectivity of condensations were revealed. Regiochemistry of heterocyclic core formation was confirmed by NMR and XRD studies .
-
- Application : Pyrazoles are of great interest as structural elements of medicinal drugs, exhibiting anti-inflammatory, anticancer, analgesic, anti-obesity, cytoprotective, and sedative effects .
- Methods : The synthesis of these drugs often involves the use of pyrazole as a core structure, which is then modified with various functional groups to achieve the desired biological activity .
- Results : Several drugs containing a pyrazole core have been discovered and are currently in use, including celecoxib (anti-inflammatory), ruxolitinib (anticancer), metamizole (analgesic), rimonabant (anti-obesity), crizotinib (cytoprotective), and zaleplon (sedative) .
-
- Application : Pyrazoles can be transformed into other heterocyclic compounds such as pyridazinones .
- Methods : This involves condensations of t-Bu, Ph-, 2-thienyl-, and CO2Et-substituted 1,2,4-triketone analogs with hydrazines .
- Results : The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
-
- Application : Pyrazole-containing carboxamide and urea derivatives have been studied as potential ligands for vanilloid receptors .
- Methods : The synthesis of these compounds often involves the use of pyrazole as a core structure, which is then modified with various functional groups to achieve the desired biological activity .
- Results : The patent describes the synthesis of a variety of these compounds, although specific results or outcomes are not provided .
-
- Application : Pyrazole-containing carboxamide and urea derivatives have been studied as potential ligands for vanilloid receptors .
- Methods : The synthesis of these compounds often involves the use of pyrazole as a core structure, which is then modified with various functional groups to achieve the desired biological activity .
- Results : The patent describes the synthesis of a variety of these compounds, although specific results or outcomes are not provided .
-
- Application : Five-membered 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities .
- Methods : After a century since the 1,2,4-oxadiazole have been discovered, the uncommon potential attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .
- Results : It is worth noting that the interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
properties
IUPAC Name |
5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLOZVCLBLBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388041 | |
| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
895042-70-3 | |
| Record name | 1-(3-Chlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895042-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)







![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)